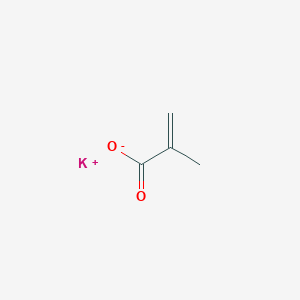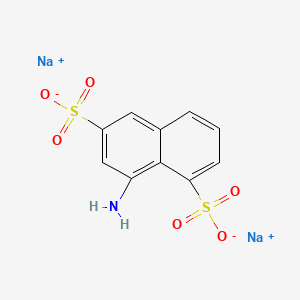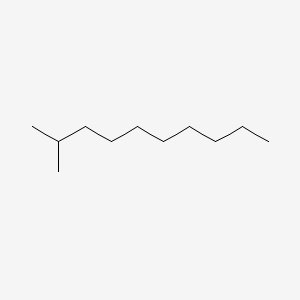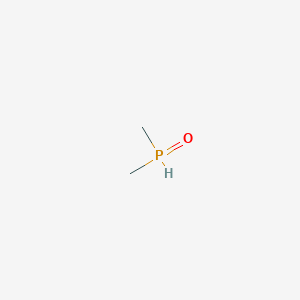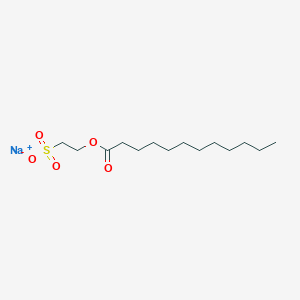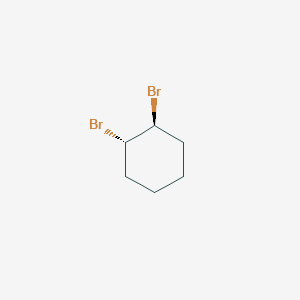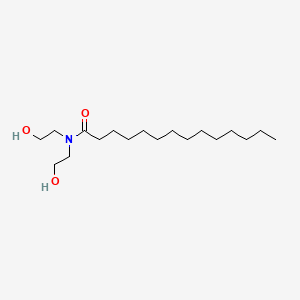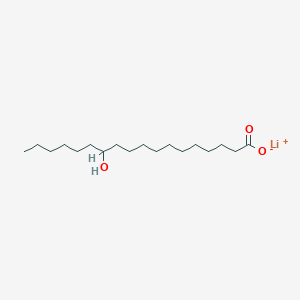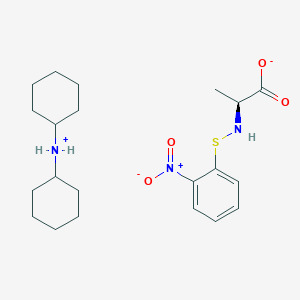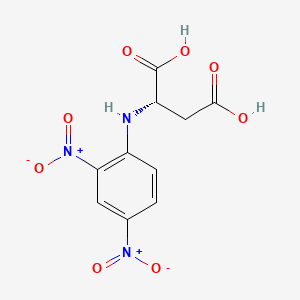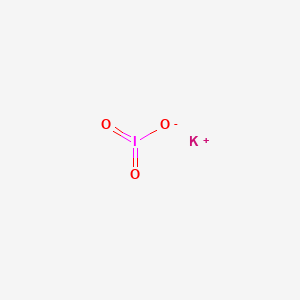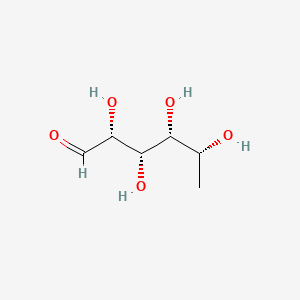
6-Deoxyglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxyglucose is a deoxy sugar, which means it is a glucose molecule where one of the hydroxyl groups has been replaced by a hydrogen atom. This modification makes it an important compound in various biochemical and industrial applications. Deoxy sugars like this compound are vital constituents of several antibiotics and anticancer drugs, playing crucial roles in the recognition and interaction of bioactive compounds with their targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Deoxyglucose typically involves the deoxygenation of glucose. One common method includes the use of D-glucose as a starting material, which undergoes a series of chemical reactions to replace the hydroxyl group at the 6th position with a hydrogen atom . This process often involves the use of protective groups to ensure selective deoxygenation and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can involve enzymatic methods, where specific enzymes catalyze the deoxygenation process. This method is advantageous due to its specificity and efficiency. Additionally, chemical synthesis methods are also employed, which may involve multiple steps and the use of various reagents to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Deoxyglucose can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Deoxygluconic acid, while reduction can produce 6-Deoxyglucitol .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Deoxyglucose involves its interaction with glucose transporters and enzymes involved in glucose metabolism. Once inside the cell, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which cannot be further metabolized, leading to the inhibition of glycolysis. This results in energy deprivation and can induce cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
2-Deoxyglucose: Similar to 6-Deoxyglucose, but the hydroxyl group at the 2nd position is replaced by a hydrogen atom.
3-Deoxyglucose: The hydroxyl group at the 3rd position is replaced by a hydrogen atom. It has similar applications in metabolic studies.
4-Deoxyglucose: The hydroxyl group at the 4th position is replaced by a hydrogen atom. It is used in the synthesis of various bioactive compounds.
Uniqueness of this compound: this compound is unique due to its specific structural modification, which allows it to interact differently with metabolic enzymes and transporters compared to other deoxy sugars. This makes it particularly useful in studying glucose metabolism and as a potential therapeutic agent in cancer treatment .
Propriétés
Numéro CAS |
488-79-9 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |
Clé InChI |
SHZGCJCMOBCMKK-GASJEMHNSA-N |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



